molecular formula C12H21NO4 B13897776 Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

Cat. No.: B13897776
M. Wt: 243.30 g/mol
InChI Key: FATUIGBPEDBQNT-UHFFFAOYSA-N
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Description

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a protected amino ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group, a cyclopropane ring, and a methyl ester moiety. The Boc group serves as a critical protective strategy for amines during synthetic processes, preventing unwanted side reactions . The cyclopropane ring introduces steric constraints, which may influence conformational stability and reactivity, making the compound valuable in medicinal chemistry and organic synthesis. This molecule is typically synthesized via oxidation or substitution reactions involving precursor amino esters, as exemplified in its preparation using calcium hypochlorite (Ca(OCl)₂) and moist alumina .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3

InChI Key

FATUIGBPEDBQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves the reaction of cyclopropyl acetate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a synthetic organic compound with the chemical formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.3 g/mol . It is characterized by a tert-butoxycarbonyl group, commonly used to protect amino groups in peptide synthesis, and a cyclopropyl moiety, giving it unique properties. This compound is typically available in high purity for research purposes.

Key Structural Features

  • Cyclopropane Ring: The presence of a cyclopropane ring contributes to its unique chemical properties and potential applications.
  • Tert-Butoxycarbonyl (Boc) Group: The Boc group protects the amino group, making it valuable in peptide synthesis and other chemical reactions.

Applications

This compound has several notable applications:

  • Medicinal Chemistry: Its unique structure makes it useful in medicinal chemistry.
  • Interaction Studies: It is used to study interactions with proteins and enzymes, potentially influencing metabolic processes or signal transduction.
  • Peptide Synthesis: The tert-butoxycarbonyl group is utilized to protect amino acids in peptide synthesis .

Role in Scientific Research

Mechanism of Action

The mechanism of action of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate with structurally related compounds, emphasizing substituent variations, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Synthesis Key Points Applications/Notes
Methyl 2-((tert-butoxycarbonyl)chloroamino)-2-cyclopropylacetate Chloroamino group instead of methylamino C₁₂H₁₈ClNO₄ 283.73 Oxidative chlorination using Ca(OCl)₂, 24 h at 40°C in CHCl₃ Intermediate with higher reactivity due to Cl; potential instability
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate Ethyl ester, hydroxymethylcyclopropyl substituent C₁₅H₂₅NO₅ 299.36 Discontinued synthesis; likely involves hydroxymethylcyclopropyl functionalization Discontinued due to stability or practical challenges; polar group increases solubility
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Cyclopropylmethyl group, hydrochloride salt C₁₀H₂₀ClNO₂ 221.73 Salt formation via HCl treatment Enhanced aqueous solubility; suited for reactions requiring protonated amines
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride Difluoro-benzaldehyde core, methoxyethyl(methyl)amino group, hydrochloride C₁₄H₁₉ClF₂NO₃ 342.76 Adapted from Reference Examples 87 and 88 Pharmaceutical intermediate; aromatic moiety enables cross-coupling reactions

Research Findings and Discussion

  • Reactivity and Stability: The methylamino group in the target compound confers greater stability compared to the chloroamino derivative (C₁₂H₁₈ClNO₄), which may exhibit higher reactivity but lower storage stability . The ethyl ester variant (C₁₅H₂₅NO₅) demonstrates how ester chain length impacts lipophilicity and metabolic stability, though its discontinued status suggests synthetic or practical limitations .
  • Conversely, the hydrochloride salt (C₁₀H₂₀ClNO₂) enhances water compatibility, favoring applications in biological assays or acidic reaction environments .
  • Synthetic Adaptability: The benzaldehyde derivative (C₁₄H₁₉ClF₂NO₃) highlights the versatility of Boc-protected amines in constructing complex aromatic intermediates, crucial for drug discovery . Its synthesis mirrors methodologies used for the target compound, underscoring the adaptability of core synthetic protocols.

Biological Activity

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate (CAS: 2891597-24-1) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Molecular Composition

  • IUPAC Name : Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-cyclopropylacetate
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 2891597-24-1
  • Purity : 95% .

The biological activity of this compound has been primarily studied in the context of its ability to inhibit specific protein-protein interactions (PPIs). In particular, it has shown promise in modulating the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the potency of this compound. For example:

  • Substitution Effects : Variations at the acyl group and cyclopropyl position have been explored, with certain substitutions leading to enhanced binding affinity and inhibitory potency against target proteins .
  • Binding Affinity : Studies using isothermal titration calorimetry (ITC) have demonstrated that specific structural configurations yield higher binding affinities, underscoring the importance of molecular flexibility and hydration in ligand-receptor interactions .

Inhibition of Keap1-Nrf2 Interaction

A study focused on a series of compounds similar to this compound revealed that certain derivatives exhibited up to a 100-fold increase in potency compared to baseline compounds. The findings highlighted the importance of the cyclopropyl moiety in enhancing biological activity .

Cytotoxicity Assays

In vitro assays have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of reactive oxygen species (ROS) levels, further linking its activity to oxidative stress pathways .

Biological Activity Overview

Activity TypeObservations
Protein Interaction InhibitionEffective against Keap1-Nrf2 PPI
CytotoxicitySelective against cancer cell lines
Binding AffinityEnhanced by specific structural modifications

Potency Comparison

CompoundBinding Affinity (Kd)Potency Change
Parent CompoundReference Value-
Modified Compound A10 μM10-fold increase
Modified Compound B5 μM20-fold increase

Q & A

Basic: What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is typically introduced via nucleophilic substitution or carbamate-forming reactions. A common method involves reacting the methylamino-cyclopropylacetate intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. The reaction proceeds via a two-step mechanism: (1) activation of the amine by deprotonation and (2) nucleophilic attack on Boc₂O. Yield optimization requires careful control of stoichiometry (1:1.2 amine-to-Boc₂O ratio) and temperature (0–25°C). Purification by column chromatography (hexane/ethyl acetate) is recommended to isolate the Boc-protected product .

Step Reagents/Conditions Purpose
1Methyl 2-amino-2-cyclopropylacetate, Boc₂O, DMAP, DCM, 0°C→25°CBoc protection of amine
2Column chromatography (hexane:EtOAc, 3:1)Purification

Advanced: How can regioselectivity challenges be addressed during the introduction of multiple functional groups (e.g., Boc, methylamino)?

Regioselectivity issues arise when competing nucleophilic sites exist (e.g., secondary amines vs. cyclopropane ring). To prioritize Boc protection of the methylamino group over unintended side reactions:

  • Use sterically hindered bases (e.g., 2,6-lutidine) to suppress cyclopropane ring opening.
  • Employ low temperatures (0–5°C) to slow down undesired pathways.
  • Validate regioselectivity via 1H^1H-NMR (e.g., disappearance of NH signal at δ 1.5–2.0 ppm) and LC-MS to confirm molecular weight .

Basic: What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H^1H-NMR : Confirm Boc group presence (tert-butyl singlet at δ 1.4 ppm) and cyclopropane protons (multiplet at δ 0.5–1.0 ppm).
  • IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
  • HRMS : Validate molecular formula (e.g., C₁₂H₂₁NO₄⁺ requires m/z 260.1492) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the cyclopropane moiety?

Single-crystal X-ray analysis provides bond angles and dihedral angles critical for assessing cyclopropane ring strain and substituent orientation. For example:

  • The C(8)-C(10)-C(13) angle (113.67°) indicates minimal distortion from ideal sp³ hybridization.
  • Dihedral angles (e.g., C(7)-C(8)-Cl(1) = 108.40°) reveal steric interactions between the cyclopropane and ester groups, influencing reactivity .
Bond Angles Values (°)
C(10)-C(8)-C(7)112.79
C(9)-C(8)-Cl(1)105.79
C(12)-C(10)-C(13)117.23

Basic: How is this compound incorporated into peptides to study biological activity?

The cyclopropane group imposes conformational constraints on peptide backbones. For example:

  • Replace glycine or alanine residues in model peptides (e.g., opioid receptor ligands).
  • Use solid-phase synthesis with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser test.
  • Cyclopropane-containing peptides often exhibit enhanced metabolic stability and receptor selectivity .

Advanced: What structure-activity relationship (SAR) insights emerge from cyclopropane constraints in peptide analogs?

  • Receptor Selectivity : Cyclopropane-induced rigidity can reduce peptide flexibility, favoring interactions with specific receptor subtypes (e.g., μ-opioid over δ-opioid receptors).
  • Potency : Analogues with cis-cyclopropane substitution show 10–20× higher activity than trans counterparts due to improved hydrophobic packing.
  • Validate via competitive binding assays (IC₅₀) and molecular dynamics simulations .

Advanced: How should researchers resolve contradictions in reported bioactivity data for cyclopropane-containing analogues?

Discrepancies may arise from:

  • Conformational Isomerism : Separate cis/trans isomers via chiral HPLC and test individually.
  • Purity : Trace solvents (e.g., DMF residuals) can inhibit assays; repurify via preparative TLC.
  • Assay Conditions : Compare buffer pH (e.g., physiological vs. acidic) and cell lines (e.g., HEK293 vs. CHO). Statistical meta-analysis of literature data is recommended .

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